molecular formula C13H17N3O2 B1397729 tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate CAS No. 599183-32-1

tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

Cat. No.: B1397729
CAS No.: 599183-32-1
M. Wt: 247.29 g/mol
InChI Key: CXGODNRKGDPRKB-UHFFFAOYSA-N
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Description

Tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tert-butyl 5-amino-3-methylindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-8-10-7-9(14)5-6-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXGODNRKGDPRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=C2)N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate: Synthesis, Properties, and Application in Kinase Inhibitor Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Indazole Intermediate

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad range of therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor properties. Within this esteemed class of heterocycles, tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate stands out as a pivotal building block, particularly in the synthesis of targeted cancer therapeutics. Its strategic placement of an amino group, a methyl group, and a Boc-protected nitrogen atom offers medicinal chemists a versatile platform for structural elaboration and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and critical applications of this compound. As a key intermediate in the synthesis of the potent and selective Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, which is currently in clinical development for the treatment of various cancers, a thorough understanding of this molecule is of paramount importance to researchers in the field of oncology drug discovery.[1][2][3] This guide will delve into the synthetic pathways, explain the rationale behind the experimental choices, and provide detailed protocols to empower researchers in their quest for novel therapeutics.

Synthetic Pathways: A Multi-Step Approach to a High-Value Intermediate

The synthesis of this compound is a multi-step process that begins with readily available starting materials. The overall strategy involves the construction of the 3-methyl-1H-indazole core, followed by regioselective functionalization to introduce the 5-amino group and subsequent protection of the indazole nitrogen.

Part 1: Synthesis of 3-Methyl-1H-indazole

The journey begins with the synthesis of the 3-methyl-1H-indazole core. A practical and efficient method involves the cyclization of an ortho-aminoacetophenone derivative.[4] A well-established route starts from 2-aminoacetophenone, which can be prepared from the nitration of acetophenone followed by reduction.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole

  • Diazotization of 2-Aminoacetophenone: To a stirred solution of 2-aminoacetophenone in aqueous hydrochloric acid at 0-5 °C, a solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes to ensure complete formation of the diazonium salt.

  • Reductive Cyclization: In a separate flask, a solution of stannous chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C. The previously prepared diazonium salt solution is then added slowly to the stannous chloride solution, ensuring the temperature remains below 10 °C.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The resulting precipitate is collected by filtration, washed with water, and then suspended in water. The pH of the suspension is adjusted to 8-9 with an aqueous sodium hydroxide solution. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 3-methyl-1H-indazole, which can be further purified by recrystallization or column chromatography.

Part 2: Nitration of 3-Methyl-1H-indazole

The next critical step is the regioselective introduction of a nitro group at the 5-position of the indazole ring. This is typically achieved through electrophilic aromatic substitution using a nitrating agent. The choice of reaction conditions is crucial to favor the formation of the desired 5-nitro isomer over other potential isomers.

Experimental Protocol: Synthesis of 3-Methyl-5-nitro-1H-indazole

  • Reaction Setup: 3-Methyl-1H-indazole is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C).

  • Nitration: A solution of fuming nitric acid in concentrated sulfuric acid is added dropwise to the indazole solution, maintaining the low temperature. The reaction is closely monitored by thin-layer chromatography (TLC).

  • Quenching and Isolation: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed thoroughly with water to remove any residual acid, and dried. The crude 3-methyl-5-nitro-1H-indazole can be purified by recrystallization from a suitable solvent such as ethanol.

Part 3: Reduction of the Nitro Group to an Amine

With the nitro group in place, the subsequent step involves its reduction to the corresponding amino group. Several reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazol-5-amine

  • Catalytic Hydrogenation: 3-Methyl-5-nitro-1H-indazole is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete, as indicated by TLC.

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield 3-methyl-1H-indazol-5-amine, which can be used in the next step without further purification if of sufficient purity.

Part 4: N-Boc Protection of 3-Methyl-1H-indazol-5-amine

The final step in the synthesis is the protection of the indazole ring nitrogen with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions at this position during subsequent synthetic manipulations in the construction of more complex molecules. The protection is typically carried out using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[5][6][7]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 3-methyl-1H-indazol-5-amine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), is added a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added to the reaction mixture at room temperature. The reaction is stirred until completion, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is diluted with the solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound as a solid.

Chemical Properties and Reactivity

This compound possesses three key functional groups that dictate its chemical reactivity:

  • The 5-Amino Group: This primary aromatic amine is a versatile handle for a wide range of chemical transformations. It can readily undergo acylation, sulfonylation, alkylation, and diazotization reactions, allowing for the introduction of diverse substituents to modulate the biological activity of the final compound.

  • The Boc-Protected Indazole Nitrogen: The tert-butoxycarbonyl group is a robust protecting group that is stable to a variety of reaction conditions. It can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the N-H of the indazole ring, which can then be further functionalized if desired.

  • The 3-Methyl Group: The methyl group at the 3-position influences the electronic properties and steric environment of the indazole core.

Summary of Key Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC₁₃H₁₇N₃O₂-
Molecular Weight247.29 g/mol -
Boiling Point~420 °C[8]
pKa~3.5 (for the amino group)[8]
AppearanceSolid[8]

Application in Drug Discovery: A Cornerstone for a PLK4 Inhibitor

The primary significance of this compound lies in its role as a key intermediate in the synthesis of CFI-400945, a highly potent and selective inhibitor of Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a serine/threonine kinase that plays a crucial role in centriole duplication, and its overexpression is implicated in the development and progression of various cancers. Therefore, inhibitors of PLK4 are promising therapeutic agents for the treatment of cancer.

The synthesis of CFI-400945 utilizes the 5-amino group of this compound for coupling with a suitably functionalized partner, ultimately leading to the final complex drug molecule. The Boc protecting group ensures that the indazole nitrogen does not interfere with the coupling reaction and is typically removed in a later synthetic step.

Visualization of the Synthetic Workflow

Synthesis_Workflow A 2-Aminoacetophenone B 3-Methyl-1H-indazole A->B Diazotization, Reductive Cyclization C 3-Methyl-5-nitro-1H-indazole B->C Nitration (HNO₃/H₂SO₄) D 3-Methyl-1H-indazol-5-amine C->D Reduction (H₂/Pd-C) E tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate D->E N-Boc Protection ((Boc)₂O, DMAP)

Caption: Synthetic workflow for this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant strategic importance in the field of medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Its multi-step synthesis, while requiring careful control of reaction conditions, is based on well-established and scalable chemical transformations. The versatility of its functional groups provides a robust platform for the generation of diverse chemical libraries for drug discovery programs. As the pursuit of novel and more effective cancer treatments continues, the demand for high-value intermediates like this compound is expected to grow, further solidifying its role as a cornerstone in the synthesis of next-generation therapeutics.

References

  • CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google P
  • Synthesis of 3-Methyl-6-nitro-1H-indazole from 3-methylindazole - Benchchem. (URL: not available)
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC - NIH. (URL: [Link])

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1 - IUCr Journals. (URL: [Link])

  • (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - ResearchGate. (URL: [Link])

  • April 2014 – Page 2 - All About Drugs. (URL: [Link])

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

  • An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals - Beilstein Journals. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PubMed Central. (URL: [Link])

  • US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. (URL: [Link])

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (URL: [Link])

  • The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1 R ,2 S )-2-(3-(( E )-4-((( cis )-2,6-Dimethylmorpholino)methyl)styryl)-1 H -indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′- - ResearchGate. (URL: https://www.researchgate.net/publication/264825925_The_Discovery_of_Polo-Like_Kinase_4_Inhibitors_Identification_of_1R2S-2-3-E-4-cis-26-Dimethylmorpholinomethylstyryl-1H-indazol-6-yl-5'-methoxyspirocyclopropane-13'-indolin-2'-one_CFI-40094)
  • Supporting Information - ScienceOpen. (URL: not available)
  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • tert-Butyl 5-amino-1H-indazole-1-carboxylate - Suzhou Health Chemicals Co. (URL: [Link])

  • Supporting Information. (URL: not available).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. This valuable intermediate is a key building block in the development of various therapeutic agents. This guide will help you navigate the common challenges associated with its synthesis and improve your yield and purity.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Q: My reaction is resulting in a consistently low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields in this synthesis can often be attributed to several factors, primarily related to the Boc-protection step of the 5-amino-3-methyl-1H-indazole starting material. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Causality: The nucleophilicity of the indazole nitrogen can be influenced by the solvent and base used. Inadequate activation or reaction time can lead to a significant amount of unreacted starting material.

    • Solution:

      • Optimize Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). A typical reaction time is around 15 hours, but this can vary based on the scale and specific conditions.[1][2]

      • Increase Reagent Equivalents: While a 1:1 molar ratio of the indazole to Boc-anhydride is theoretically sufficient, a slight excess of Boc-anhydride (e.g., 1.1 to 1.2 equivalents) can drive the reaction to completion.

      • Choice of Base and Solvent: 4-Dimethylaminopyridine (DMAP) is a commonly used catalyst in dichloromethane (DCM) for this reaction.[1][2] Ensure the DMAP is fresh and used in at least stoichiometric amounts. Alternative aprotic polar solvents like Tetrahydrofuran (THF) could be explored, although DCM is well-documented.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.

    • Causality: The amino group at the 5-position is also nucleophilic and can potentially react with the Boc-anhydride, leading to the formation of a di-Boc protected or N-5 Boc protected byproduct. While the indazole N-1 is generally more reactive, reaction conditions can influence selectivity.

    • Solution:

      • Control Reaction Temperature: The reaction is typically initiated at a low temperature (0 °C or 273 K) and then allowed to slowly warm to room temperature.[1][2] This controlled temperature profile helps to manage the reaction's exothermicity and can improve selectivity for N-1 protection.

      • Slow Addition of Reagents: Adding the Boc-anhydride solution dropwise to the reaction mixture containing the indazole and the base can help to maintain a low concentration of the electrophile, favoring the more reactive N-1 position.

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during the extraction and purification steps.

    • Causality: The product has moderate polarity and may have some solubility in the aqueous phase during extraction. During column chromatography, improper solvent selection can lead to poor separation or co-elution with impurities.

    • Solution:

      • Thorough Extraction: After quenching the reaction, ensure to perform multiple extractions with a suitable organic solvent like DCM or ethyl acetate to maximize the recovery of the product from the aqueous layer.

      • Brine Wash: Washing the combined organic layers with brine helps to remove residual water and some water-soluble impurities, which can improve the efficiency of the drying step and subsequent purification.[1][2]

      • Optimized Chromatography: A common mobile phase for column chromatography is a gradient of ethyl acetate in hexane (e.g., 20-30% ethyl acetate).[1][3] Fine-tuning this gradient based on TLC analysis is crucial for achieving good separation and minimizing product loss.

Optimized Boc-Protection Protocol:
ParameterRecommended ConditionRationale
Solvent Dichloromethane (DCM)Aprotic, effectively solubilizes reactants.
Base/Catalyst 4-Dimethylaminopyridine (DMAP)Efficiently catalyzes the acylation of the indazole nitrogen.
Reagent Di-tert-butyl dicarbonate (Boc)₂OStandard reagent for Boc protection.
Temperature Start at 0 °C, then warm to RTControls reaction rate and minimizes side reactions.[1][2]
Reaction Time 15 hours (monitor by TLC)Allows for the reaction to proceed to completion.[1][2]
Work-up Water wash, followed by brine washRemoves water-soluble byproducts and salts.[1][2]
Purification Column chromatography (Silica gel)Effective for isolating the desired product.[3]
Issue 2: Formation of Impurities

Q: I am observing significant impurities in my crude product. What are the likely impurities and how can I minimize their formation?

A: The primary impurity concerns in this synthesis are typically unreacted starting material, di-Boc protected species, and potentially regioisomers.

  • Unreacted 5-amino-3-methyl-1H-indazole:

    • Identification: This will appear as a more polar spot on the TLC plate compared to the product.

    • Minimization: As discussed in the low yield section, ensuring the reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry is key.

  • Di-Boc Protected Impurity (N-1 and N-5 protected):

    • Identification: This impurity will be less polar than the desired product on the TLC plate.

    • Minimization:

      • Stoichiometry Control: Use a minimal excess of Boc-anhydride (e.g., 1.05 - 1.1 equivalents).

      • Temperature Control: Maintaining a low initial reaction temperature (0 °C) is critical to favor the more kinetically favorable N-1 protection.

  • N-2 Boc Protected Isomer:

    • Identification: The N-2 isomer can be difficult to distinguish from the desired N-1 isomer by TLC alone. NMR spectroscopy is the definitive method for characterization.

    • Minimization: The N-1 position of the indazole is generally more sterically accessible and electronically favored for acylation, making the N-1 isomer the major product.[1][3] Adhering to established protocols with controlled temperature and slow reagent addition generally provides good selectivity.

Troubleshooting Flowchart for Impurity Issues:

G start Impurity Detected in Crude Product tlc Analyze by TLC start->tlc polar_spot More Polar Spot than Product? tlc->polar_spot less_polar_spot Less Polar Spot than Product? polar_spot->less_polar_spot No unreacted_sm Likely Unreacted Starting Material polar_spot->unreacted_sm Yes di_boc Likely Di-Boc Impurity less_polar_spot->di_boc Yes nmr Characterize by NMR less_polar_spot->nmr No solution1 Increase reaction time/temp Use slight excess of Boc-anhydride unreacted_sm->solution1 solution2 Use minimal excess of Boc-anhydride Maintain low initial temperature (0 °C) di_boc->solution2 end Pure Product solution1->end solution2->end isomer_check Isomeric Mixture Confirmed? nmr->isomer_check isomer_solution Optimize chromatography for separation Consider alternative synthetic route isomer_check->isomer_solution Yes isomer_check->end No isomer_solution->end

Caption: Troubleshooting Decision Tree for Impurity Analysis.

Issue 3: Difficulty with Product Purification and Isolation

Q: My crude product is a gummy solid and difficult to purify by column chromatography. What can I do?

A: The physical state of the crude product can indeed present challenges. A gummy consistency often indicates the presence of residual solvent or impurities.

  • Obtaining a Solid Crude Product:

    • Thorough Drying: Ensure the concentrated crude product is dried under high vacuum for an extended period to remove all traces of solvent.

    • Trituration: If the crude product remains oily, trituration with a non-polar solvent in which the product is sparingly soluble (e.g., hexane or a hexane/ethyl acetate mixture) can sometimes induce crystallization or precipitation of the product as a solid.

  • Improving Chromatographic Separation:

    • Dry Loading: For gummy or oily samples, adsorbing the crude product onto a small amount of silica gel and then loading this "dry" onto the column can significantly improve the resolution and band shape during chromatography.

    • Solvent System Optimization: Carefully select the eluent system based on TLC analysis. A shallow gradient or isocratic elution with the optimal solvent mixture will provide the best separation. For this compound, a system of 20-30% ethyl acetate in hexane is a good starting point.[1][3]

  • Crystallization:

    • Post-Chromatography: After column purification, the product may still be a gummy solid.[1][3] Leaving the purified product to stand, sometimes for a couple of days, can result in solidification into crystals.[1][3]

    • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system can further enhance purity. Experiment with different solvents, such as ethyl acetate/hexane or dichloromethane/hexane.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct route involves the N-Boc protection of 5-amino-3-methyl-1H-indazole. This is typically achieved by reacting the starting indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base, such as 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane (DCM).[1][2]

Q2: Are there alternative methods for the Boc protection of indazoles?

A2: Yes, while the (Boc)₂O/DMAP system is prevalent, other conditions can be employed for Boc protection. For instance, using (Boc)₂O with a different base like triethylamine (TEA) or in a different solvent system might be explored. However, the DMAP-catalyzed method in DCM is well-documented for providing good yields for similar indazole systems.[1][2]

Q3: How can I confirm the regioselectivity of the Boc protection (N-1 vs. N-2)?

A3: The most reliable method for confirming the site of Boc protection is through Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In many cases, the chemical shifts in the ¹H and ¹³C NMR spectra can also provide strong evidence for the N-1 substitution pattern based on literature values for analogous compounds. For many indazole derivatives, Boc protection is expected to occur at the N-1 position.[1][3]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specifically:

  • Dichloromethane (DCM): Is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

  • Di-tert-butyl dicarbonate ((Boc)₂O): Can be an irritant. Avoid inhalation and skin contact.

  • 4-Dimethylaminopyridine (DMAP): Is toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q5: Can this synthesis be scaled up?

A5: Yes, this synthesis is amenable to scale-up. However, when increasing the scale, it is important to consider the following:

  • Heat Management: The reaction can be exothermic. For larger scale reactions, ensure adequate cooling and consider slower, controlled addition of reagents.

  • Mixing: Efficient stirring is crucial to maintain a homogeneous reaction mixture.

  • Work-up and Purification: The volumes of solvents for extraction and chromatography will increase significantly. Plan accordingly for appropriate equipment and waste disposal.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. [Link]

  • Google Patents. (n.d.). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7). [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved January 26, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 26, 2026, from [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta crystallographica. Section E, Crystallographic communications, 77(Pt 7), 708–711. [Link]

  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 26, 2026, from [Link]

  • Diva-Portal.org. (n.d.). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Retrieved January 26, 2026, from [Link]

  • PharmaCompass.com. (n.d.). 1-BOC-5-AMINO-INDAZOLE. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (2023, April 18). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. [Link]

  • MDPI. (n.d.). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. Retrieved January 26, 2026, from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved January 26, 2026, from [Link]

  • PubMed. (n.d.). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. Retrieved January 26, 2026, from [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important building block. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your synthesis.

Introduction: The Synthetic Landscape

The synthesis of this compound typically involves two key stages: first, the formation of the 5-amino-3-methyl-1H-indazole core, and second, the regioselective N-protection of the indazole ring with a tert-butyloxycarbonyl (Boc) group. Impurities can arise from either of these stages, stemming from starting materials, side-reactions, or degradation. This guide will dissect the potential pitfalls at each step and provide robust solutions.

Part 1: Troubleshooting Impurities in the Synthesis of 5-amino-3-methyl-1H-indazole (Starting Material)

A common route to 5-amino-3-methyl-1H-indazole involves the cyclization of a substituted acetophenone derivative. One such pathway starts from 2'-fluoro-5'-nitroacetophenone.

FAQ 1: I am seeing an unexpected nitro-containing impurity in my 5-amino-3-methyl-1H-indazole starting material. What is it and how can I avoid it?

Answer:

This is likely unreacted 3-methyl-5-nitro-1H-indazole . Its presence indicates incomplete reduction of the nitro group to the desired amine.

Causality and Prevention:

The reduction of the nitro group is a critical step. Incomplete reduction can be due to several factors:

  • Catalyst Inactivation: The palladium on carbon (Pd/C) catalyst used for hydrogenation can become poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst.

  • Insufficient Hydrogen: The reaction may not have been supplied with an adequate pressure or duration of hydrogen. Ensure your system is properly sealed and that the reaction is allowed to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Poor Mass Transfer: Inadequate stirring can lead to poor contact between the substrate, catalyst, and hydrogen, resulting in incomplete reaction. Ensure vigorous stirring throughout the hydrogenation.

Troubleshooting and Remediation:

If you have already isolated your product and it is contaminated with the nitro-indazole, you have two primary options:

  • Re-subject to Reduction Conditions: The impure material can be re-dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected again to hydrogenation with fresh catalyst.

  • Purification: Column chromatography can be effective in separating the more polar 5-amino-3-methyl-1H-indazole from the less polar 3-methyl-5-nitro-1H-indazole.

Experimental Protocol: Synthesis of 3-methyl-5-nitro-1H-indazole

A plausible precursor to your starting material is 3-methyl-5-nitro-1H-indazole, which can be synthesized from 2'-fluoro-5'-nitroacetophenone and hydrazine hydrate.[1]

Step-by-Step Methodology:

  • To a stirred solution of 2'-fluoro-5'-nitroacetophenone (1.0 mmol) in DMF (5 mL) at room temperature, add hydrazine hydrate (3.0 mmol).[1]

  • Stir the solution at room temperature for 2 hours. Monitor the reaction for the complete consumption of the starting material by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-methyl-5-nitro-1H-indazole.[1]

This nitro-intermediate would then be reduced, for example by catalytic hydrogenation (H2, Pd/C) in a solvent like ethanol, to yield 5-amino-3-methyl-1H-indazole.

Part 2: Troubleshooting Impurities in the N-Boc Protection Step

The final step in the synthesis is the protection of the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O). This step is crucial for controlling the regioselectivity and preventing unwanted side reactions in subsequent synthetic transformations.

FAQ 2: My final product shows two distinct spots on TLC with the same mass, and my NMR is complex. What could be the issue?

Answer:

You are likely observing the presence of a regioisomeric impurity , specifically the tert-butyl 5-amino-3-methyl-2H-indazole-2-carboxylate . The indazole ring has two nitrogen atoms (N1 and N2), and acylation can occur at either position. While the N1-isomer is generally the thermodynamically more stable product, the formation of the N2-isomer is a common side reaction.[2][3]

Causality and Prevention:

The ratio of N1 to N2 acylation is influenced by several factors:

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity. Using a non-coordinating base like triethylamine (TEA) or diisopropylethylamine (DIPEA) often favors N1-acylation. The use of sodium hydride (NaH) in an appropriate solvent has also been shown to favor N1-alkylation, a related reaction.[4]

  • Steric Hindrance: The methyl group at the 3-position provides some steric hindrance that favors acylation at the more accessible N1 position. However, this directing effect is not always absolute.

Troubleshooting and Remediation:

Separating the N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel, often with a shallow gradient of a solvent system like ethyl acetate in hexanes, can resolve the two isomers.

  • Recrystallization: If one isomer is formed in significant excess and the product is crystalline, recrystallization may be an effective purification method.

Diagram: Regioisomeric Impurity Formation

G start 5-amino-3-methyl-1H-indazole product tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate (Desired Product) start->product Boc₂O, Base (N1-acylation) impurity tert-Butyl 5-amino-3-methyl- 2H-indazole-2-carboxylate (Regioisomeric Impurity) start->impurity Boc₂O, Base (N2-acylation)

Caption: Boc protection of 5-amino-3-methyl-1H-indazole can lead to two regioisomers.

FAQ 3: I am observing an impurity with a higher molecular weight than my desired product. What could it be?

Answer:

This is likely a di-Boc protected species , where a second Boc group has been added to the 5-amino group, resulting in tert-butyl 5-((tert-butoxycarbonyl)amino)-3-methyl-1H-indazole-1-carboxylate .

Causality and Prevention:

The exocyclic amino group is also nucleophilic and can react with Boc anhydride, especially under forcing conditions.

  • Stoichiometry of Boc₂O: Using a large excess of Boc anhydride increases the likelihood of di-protection. Use of 1.0-1.2 equivalents of Boc₂O is generally recommended.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can promote the less favorable acylation of the amino group. The reaction should be monitored by TLC and quenched once the starting material is consumed.

  • Base: The choice and amount of base can influence the nucleophilicity of the amino group.

Troubleshooting and Remediation:

  • Selective Deprotection: It may be possible to selectively remove the more labile N-Boc group on the exocyclic amine under milder acidic conditions while retaining the indazole N-Boc group, though this can be challenging.

  • Chromatography: The di-Boc impurity is significantly less polar than the desired mono-Boc product and can typically be separated by column chromatography.

FAQ 4: My reaction work-up is complete, but I have a significant amount of unreacted starting material. What went wrong?

Answer:

Incomplete reaction can be due to several factors related to the reagents and reaction conditions.

Causality and Prevention:

  • Inactive Boc Anhydride: Di-tert-butyl dicarbonate can slowly decompose, especially in the presence of moisture, to tert-butanol and CO₂. Always use a fresh bottle or a properly stored reagent.

  • Insufficient Base: An inadequate amount of base will result in the protonation of the indazole nitrogen by the tert-butoxycarbamic acid byproduct, quenching its nucleophilicity and stalling the reaction. Ensure at least one equivalent of a suitable base is used.

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be required for less reactive substrates. Conversely, some reactions are performed at 0°C to improve selectivity.

Diagram: Synthetic Pathway and Key Impurities

G cluster_0 Synthesis of Starting Material cluster_1 N-Boc Protection cluster_2 Potential Impurities SM_precursor 2'-Fluoro-5'-nitroacetophenone SM_nitro 3-Methyl-5-nitro-1H-indazole SM_precursor->SM_nitro Hydrazine Hydrate SM_final 5-Amino-3-methyl-1H-indazole SM_nitro->SM_final Reduction (e.g., H₂, Pd/C) Impurity_nitro Unreacted 3-Methyl-5-nitro-1H-indazole SM_nitro->Impurity_nitro Product tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate SM_final->Product Boc₂O, Base Impurity_regio N2-Regioisomer SM_final->Impurity_regio Impurity_SM Unreacted Starting Material SM_final->Impurity_SM Impurity_diBoc Di-Boc Protected Species Product->Impurity_diBoc

Sources

Technical Support Center: Synthesis of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-butyl 5-amino-3-methyl-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important building block. By understanding the underlying chemistry, you can optimize your reaction conditions to maximize yield and purity.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The introduction of the tert-butoxycarbonyl (Boc) protecting group is a critical step, and while seemingly straightforward, it can present challenges related to regioselectivity and the formation of undesired side products. This guide provides a comprehensive, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide & FAQs

FAQ 1: What is the most common side product in the Boc protection of 5-amino-3-methyl-1H-indazole?

The most prevalent issue is the formation of a mixture of N1 and N2 isomers. The indazole ring has two nitrogen atoms, and the Boc group can attach to either one, leading to the desired this compound (N1 isomer) and the undesired tert-butyl 5-amino-3-methyl-2H-indazole-2-carboxylate (N2 isomer).

  • Causality: The regioselectivity of the reaction is influenced by both kinetic and thermodynamic factors. While the N1 position is generally considered more thermodynamically stable for many indazole systems, the N2 isomer can be formed as a significant kinetic product.[1] The presence of the 3-methyl group can sterically hinder the N2 position to some extent, but the formation of the N2 isomer is still a common occurrence.

Q1: My reaction is producing a mixture of N1 and N2 isomers. How can I favor the formation of the desired N1 isomer?

Controlling the regioselectivity is key. Here are several strategies:

  • Reaction Conditions: The choice of base and solvent can significantly influence the N1/N2 ratio.

    • Recommended Protocol for N1 Selectivity: Based on analogous systems, using a non-nucleophilic base like triethylamine (TEA) in combination with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in an aprotic solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to room temperature) often favors N1 protection.[2][3]

    • Mechanism: DMAP acts as a nucleophilic catalyst, forming a more reactive intermediate with di-tert-butyl dicarbonate ((Boc)₂O), which then preferentially reacts at the more accessible and thermodynamically favored N1 position.

  • Temperature Control: Running the reaction at lower temperatures can enhance the selectivity for the thermodynamically more stable N1 isomer.

Q2: I have already synthesized a mixture of N1 and N2 isomers. How can I separate them?

Separating the N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A shallow solvent gradient (e.g., a slow increase of ethyl acetate in hexanes) is often required to achieve good separation. Monitor the fractions closely by TLC.

  • Recrystallization: In some cases, fractional crystallization can be effective. A patent for separating similar indazole isomers suggests using a mixed solvent system, such as acetone/water, to selectively crystallize one of the isomers.[1] This approach is highly dependent on the specific physical properties of your isomeric mixture and may require some optimization.

FAQ 2: Besides the N2 isomer, what other side products should I be aware of?

Several other side products can arise from this reaction:

  • N,N-di-Boc Protected Product: This occurs when a second Boc group attaches to the exocyclic 5-amino group. This is more likely to happen if an excess of (Boc)₂O and a strong base are used.

  • N-Boc Protected Exocyclic Amine: It is possible, though less common under standard conditions for N-heterocycle protection, for the Boc group to attach to the 5-amino group instead of the indazole nitrogen.

  • Unreacted Starting Material: Incomplete reaction will leave residual 5-amino-3-methyl-1H-indazole.

  • Degradation Products: The Boc group can be thermally labile, and prolonged heating can lead to its removal and the formation of other impurities.[4]

Q3: I am observing a significant amount of the di-Boc protected side product. How can I prevent this?

To minimize the formation of the N,N-di-Boc protected product:

  • Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate, typically between 1.0 and 1.2 equivalents relative to the 5-amino-3-methyl-1H-indazole.

  • Reaction Conditions: Avoid using a large excess of a strong base. Using a weaker base or a catalytic amount of a stronger base like DMAP can help to prevent the deprotonation and subsequent reaction of the exocyclic amino group.[5]

Q4: My final product seems to be degrading over time or during workup. What could be the cause?
  • Acidic Conditions: The Boc group is sensitive to acid. During aqueous workup, ensure that the solution does not become acidic, as this can lead to premature deprotection. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can be beneficial.

  • Thermal Instability: Avoid high temperatures during solvent removal or purification. Use a rotary evaporator at a moderate temperature and consider purifying by column chromatography at room temperature. Thermal deprotection of N-Boc groups can occur at elevated temperatures.[4]

Experimental Protocols

Protocol 1: Synthesis of 5-amino-3-methyl-1H-indazole

This precursor is commonly synthesized via the cyclization of an appropriate ortho-substituted phenylhydrazine. A representative procedure is the reaction of 2-amino-5-nitrotoluene with a diazotizing agent followed by reduction.

Protocol 2: Recommended Procedure for N1-Selective Boc Protection

This protocol is adapted from a similar procedure for the Boc protection of 3-amino-5-bromo-1H-indazole.[2][3]

  • Dissolution: Dissolve 5-amino-3-methyl-1H-indazole (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base and Catalyst: Add triethylamine (TEA) (1.2 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the cooled reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature not exceeding 40°C.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Data Summary

IssuePotential Cause(s)Recommended Solution(s)
Formation of N2 Isomer Kinetic product formation, non-optimized reaction conditions.Use TEA/catalytic DMAP in DCM at 0 °C to RT.[2][3]
Di-Boc Protection Excess (Boc)₂O, strong base.Use 1.0-1.2 eq of (Boc)₂O, avoid strong bases.[5]
Product Degradation Acidic workup, high temperatures.Use a mild basic wash during workup; avoid excessive heat.[4]
Incomplete Reaction Insufficient reaction time or temperature, impure starting material.Increase reaction time, ensure starting material purity.

Visual Diagrams

Reaction_Pathway SM 5-Amino-3-methyl-1H-indazole Boc2O (Boc)₂O, Base, Solvent SM->Boc2O Product_N1 tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate (Desired Product) Boc2O->Product_N1 Thermodynamic Control (N1-attack) Side_Product_N2 tert-Butyl 5-amino-3-methyl- 2H-indazole-2-carboxylate (N2 Isomer) Boc2O->Side_Product_N2 Kinetic Control (N2-attack) Di_Boc Di-Boc Protected Product Boc2O->Di_Boc Excess Reagent/ Strong Base

Figure 1. Reaction scheme showing the formation of the desired N1-Boc protected product and common side products.

Troubleshooting_Workflow Start Reaction Complete (TLC/LC-MS Analysis) Check_Purity Is the desired N1 isomer the major product? Start->Check_Purity Yes_Pure Proceed to Purification Check_Purity->Yes_Pure Yes No_Impure Identify Side Products Check_Purity->No_Impure No N2_Isomer N2 Isomer Present No_Impure->N2_Isomer Di_Boc Di-Boc Product Present No_Impure->Di_Boc Other Other Impurities No_Impure->Other Optimize_Conditions Optimize Reaction: - Lower Temperature - Adjust Base/Solvent N2_Isomer->Optimize_Conditions Adjust_Stoichiometry Adjust Stoichiometry: - Reduce (Boc)₂O Di_Boc->Adjust_Stoichiometry Purification_Strategy Purification Strategy: - Column Chromatography - Recrystallization Other->Purification_Strategy Optimize_Conditions->Purification_Strategy Adjust_Stoichiometry->Purification_Strategy

Sources

tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate safety precautions and MSDS

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers and drug development professionals working with tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate. Our goal is to ensure both the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)
1. What is this compound and what are its basic properties?

This compound is a heterocyclic building block commonly used in medicinal chemistry and drug discovery. The indazole core is a key pharmacophore in various therapeutic agents, and the Boc (tert-butoxycarbonyl) protecting group on the indazole nitrogen allows for selective chemical transformations. It is primarily utilized as an intermediate in the synthesis of more complex molecules, such as protein kinase inhibitors.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 599183-32-1 [1][2]
Molecular Formula C₁₃H₁₇N₃O₂ [1][2]
Molecular Weight 247.29 g/mol [1][2]
Appearance Brown to red solid (Predicted) [3]

| Storage Temperature | 2-8°C, sealed in dry, keep in dark place |[1][3] |

2. What are the primary hazards associated with this compound?

Based on available Material Safety Data Sheet (MSDS) information for this compound and structurally related indazole derivatives, it is classified as hazardous.[1][4] The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust.

Causality : The hazard profile is largely attributed to the aminomethyl-indazole core. Aromatic amines and indazole derivatives can be irritants and may have other toxicological properties. The Boc-protecting group does not typically mitigate these intrinsic hazards.

Table 2: GHS Hazard Classification

Hazard Code Description Class Source
H302 Harmful if swallowed Acute Toxicity, Oral (Category 4) [1][4]
H315 Causes skin irritation Skin Irritation (Category 2) [1][4]
H319 Causes serious eye irritation Serious Eye Irritation (Category 2A) [1][4]

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation |[1][4] |

The GHS pictogram associated with these hazards is the Exclamation Mark .[3]

3. What are the mandatory personal protective equipment (PPE) requirements for handling this compound?

A risk-based approach is essential. Given the hazards of skin, eye, and respiratory irritation, comprehensive PPE is required to create a barrier between the researcher and the chemical.

Expertise & Experience : Simply wearing gloves is insufficient. The potential for fine dust generation necessitates respiratory protection and full eye coverage. The choice of glove material should be based on the solvent used to handle the compound, not just the compound itself.

Diagram 1: PPE Selection Workflow

PPE_Workflow start Handling Solid Compound? fume_hood Work in a certified Chemical Fume Hood start->fume_hood ppe_basics Standard PPE: - Nitrile Gloves (check compatibility) - Lab Coat (fully buttoned) fume_hood->ppe_basics eye_protection Wear Chemical Safety Goggles (provides a full seal) ppe_basics->eye_protection respiratory Is there risk of aerosol/dust generation? eye_protection->respiratory Assess procedure respirator_yes Use a NIOSH-approved respirator (e.g., N95 or higher) respiratory->respirator_yes Yes respirator_no Fume hood provides adequate protection respiratory->respirator_no No end_ppe Proceed with Experiment respirator_yes->end_ppe respirator_no->end_ppe

Caption: Workflow for selecting appropriate PPE.

Protocol: Donning and Doffing PPE

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat, ensuring it is fully buttoned.

    • If required, put on your respirator. Ensure a proper seal check is performed.

    • Put on safety goggles.

    • Put on gloves, pulling the cuffs over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside with bare skin.

    • Remove the lab coat, turning it inside out as you remove it.

    • Wash hands.

    • Remove safety goggles.

    • Remove the respirator (if used).

    • Wash hands thoroughly with soap and water.

4. How should I respond to an accidental exposure?

Immediate and correct action is critical to minimize harm. All laboratory personnel should be familiar with the location and operation of emergency eyewash stations and safety showers.

Table 3: First Aid Measures

Exposure Route Action Source
Inhalation Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor. [5][6]
Skin Contact Immediately take off all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs, get medical advice. [5][7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention. [5][6][7]

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |[5][7] |

5. What is the correct procedure for storing this chemical and handling spills?

Proper storage is crucial for maintaining the chemical's stability and preventing accidental release.

Storage Protocol:

  • Container: Keep the container tightly closed in its original packaging.[6][7][8]

  • Environment: Store in a cool, dry, and well-ventilated area.[6][7][8] A designated refrigerator set to 2-8°C is recommended.[1][3]

  • Protection: Protect from light and moisture.[3][6] Store under an inert atmosphere if possible for long-term storage.[6]

  • Segregation: Keep away from strong oxidizing agents and incompatible materials.[9]

Spill Response Protocol: Spills should be handled only by trained personnel wearing appropriate PPE.

Diagram 2: Small Spill Response Workflow

Spill_Response spill Small Solid Spill Occurs alert Alert personnel in the immediate area spill->alert ppe Don appropriate PPE: - Respirator (N95 minimum) - Goggles - Lab Coat - Double Gloves alert->ppe contain Gently cover the spill with an absorbent material (e.g., vermiculite) to prevent dust from becoming airborne ppe->contain collect Carefully sweep the material into a labeled hazardous waste container contain->collect clean Clean the spill area with a wet cloth (decontaminate with appropriate solvent if known), then soap and water collect->clean dispose Dispose of all contaminated materials (absorbent, cloths, gloves) as hazardous waste clean->dispose report Report the incident to the Lab Manager / Safety Officer dispose->report

Caption: Step-by-step guide for managing a small solid spill.

6. Are there any known experimental issues or incompatibilities?

Troubleshooting & Stability:

  • Solubility: As a Boc-protected amine, this compound will exhibit better solubility in organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) than its unprotected parent amine. It is expected to have poor water solubility.

  • Stability: The Boc (tert-butoxycarbonyl) protecting group is acid-labile. Avoid strongly acidic conditions (e.g., TFA, concentrated HCl) during your reaction or workup unless deprotection is the intended outcome. It is generally stable to basic and nucleophilic conditions.

  • Incompatibilities: Avoid strong oxidizing agents, which can react with the amine functionality or the indazole ring.[9]

References
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazol-5-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Verification of N-Boc-Protected Aminoindazoles via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the NMR spectrum of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate with key structural alternatives for researchers, scientists, and drug development professionals.

In modern drug discovery, the indazole scaffold is a privileged structure, appearing in a multitude of clinically significant agents, from kinase inhibitors like Pazopanib to PARP inhibitors such as Niraparib.[1] The precise functionalization of the indazole core is critical to its pharmacological activity. As Senior Application Scientists, we recognize that unambiguous structural confirmation is the bedrock of chemical synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.

This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of This compound , a key synthetic intermediate. We will dissect its spectral features, explain the causal relationships between structure and spectral output, and compare it objectively with two common alternatives: a regioisomer with a different substitution pattern and a related pyrazole-based building block. This comparative approach, grounded in experimental data from analogous compounds, is designed to equip researchers with the expertise to confidently interpret their own results.

Structural Elucidation of this compound

Predicted ¹H and ¹³C NMR Data:

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the target molecule, typically recorded in a solvent like CDCl₃ or DMSO-d₆ on a 400 MHz spectrometer.[3]

Table 1: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

AssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale & Notes
C(CH₃)₃ (Boc)~1.65Singlet (s)9HN/ACharacteristic singlet for the nine equivalent protons of the tert-butyl group. Its upfield shift is typical for aliphatic protons.[4]
C₃-CH₃~2.45Singlet (s)3HN/AA singlet due to the absence of adjacent protons. The chemical shift is indicative of a methyl group attached to an aromatic sp² carbon.
C₅-NH₂~3.80Broad s (br s)2HN/AThe amino protons often appear as a broad singlet and can exchange with trace water in the solvent, affecting shift and broadness. The shift is influenced by hydrogen bonding.
H-6~6.85Doublet of d (dd)1HJ ≈ 9.0, 2.0 HzCoupled to both H-7 (ortho, large J) and H-4 (meta, small J). The electron-donating NH₂ group at C-5 shields this proton, shifting it upfield.
H-4~7.20Doublet (d)1HJ ≈ 2.0 HzExhibits a small meta-coupling to H-6. The proximity to the electron-donating NH₂ group results in shielding compared to H-7.
H-7~7.80Doublet (d)1HJ ≈ 9.0 HzShows a large ortho-coupling to H-6. The N-1 Boc group is electron-withdrawing, deshielding this adjacent proton and shifting it downfield.

Table 2: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

AssignmentPredicted δ (ppm)Rationale & Notes
C₃-C H₃~12.0Typical chemical shift for a methyl carbon attached to an aromatic ring.
C (CH₃)₃ (Boc)~28.2Characteristic signal for the three equivalent methyl carbons of the tert-butyl group.[4]
C (CH₃)₃ (Boc)~84.0The quaternary carbon of the Boc group, significantly downfield due to its attachment to the ester oxygen.
C-6~112.0Shielded by the ortho-amino group.
C-4~115.0Also shielded by the para-amino group.
C-7~121.0Less affected by the substituents and part of the benzene ring.
C-3a~122.0Bridgehead carbon, its shift is influenced by the fusion of the two rings.
C-7a~135.0Bridgehead carbon attached to the N-1 Boc group, experiencing electron withdrawal.
C-3~141.0Attached to the methyl group.
C-5~145.0Directly attached to the electron-donating amino group, causing a significant downfield shift.
C=O (Boc)~149.5Carbonyl carbon of the carbamate, highly deshielded.

Comparative Spectral Analysis with Structural Alternatives

To truly understand the spectrum, we must compare it with related structures. This highlights how subtle changes in molecular architecture produce distinct and measurable changes in the NMR data.

Alternative 1: tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate This is a regioisomeric analogue where the positions of the amino and methyl groups are swapped, and the methyl is replaced by a bromine atom. This comparison demonstrates the powerful diagnostic value of NMR in distinguishing isomers.[2][5]

Alternative 2: tert-Butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate This compound shares the same core substituents but is built on a pyrazole rather than an indazole ring. This allows us to isolate the spectral contribution of the fused benzene ring.[6]

Table 3: Comparative ¹H NMR Data (δ, ppm)

AssignmentTarget Compound (Predicted) Alternative 1 (5-Bromo) [5]Alternative 2 (Pyrazole) [6]Key Differences & Insights
C(CH₃)₃ (Boc)~1.651.63~1.55Highly consistent across all three, confirming it as a reliable reporter for the Boc group.
C₃/C₅-CH₃~2.45 (C₃-CH₃)N/A~2.20 (C₅-CH₃)The absence of this signal in Alternative 1 is a key differentiator. The pyrazole methyl is slightly more shielded.
NH₂~3.804.67~3.50The chemical shift is highly variable and solvent-dependent. In Alternative 1, the C3-amino group is in a different electronic environment.
Aromatic/Ring HH-6: ~6.85H-4: ~7.20H-7: ~7.80H-6: 7.37H-4: 7.93H-7: 8.01H-4: ~5.70Most significant difference. The pyrazole H-4 proton is highly shielded (~5.70 ppm). The bromo-substituent in Alternative 1 strongly deshields the adjacent protons (H-4, H-6) compared to the target's amino group.

Table 4: Comparative ¹³C NMR Data (δ, ppm)

AssignmentTarget Compound (Predicted) Alternative 1 (5-Bromo) Alternative 2 (Pyrazole) Key Differences & Insights
C=O (Boc)~149.5149.1~148.0The carbamate carbonyl is consistently in the 148-150 ppm range.
Aromatic/Ring CC-5: ~145.0C-3: ~141.0C-5: ~115 (C-Br)C-5: ~149 (C-CH₃)Major diagnostic region. In the target, C-5 is downfield due to the attached nitrogen. In Alternative 1, the C-Br bond shifts C-5 significantly upfield. In the pyrazole, the absence of the fused ring dramatically alters all ring carbon shifts, providing a clear distinction from the indazole core. The number of signals in the aromatic region (6 for indazoles, 3 for pyrazole) is a primary indicator.

Experimental Protocol for NMR Data Acquisition

Trustworthy data begins with a robust and validated protocol. The following steps outline a self-validating system for acquiring high-quality NMR spectra for N-Boc-protected indazoles.

Step 1: Sample Preparation

The causality is simple: a pure, well-prepared sample yields a clean, interpretable spectrum.

  • Purity Check : Ensure the sample is pure by TLC or LC-MS. Non-volatile impurities will appear in the NMR spectrum.

  • Massing : Accurately weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Solvent Addition : Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its ability to dissolve many organic compounds and its single residual peak at 7.26 ppm.[3] DMSO-d₆ is useful for compounds with poor solubility or to observe exchangeable protons like N-H or O-H.

  • Dissolution : Cap the tube and vortex or sonicate gently until the sample is fully dissolved. A clear, homogeneous solution is critical to avoid line broadening.

  • Filtering (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

Step 2: Instrument Setup & Data Acquisition (400 MHz Spectrometer)

This workflow is designed to systematically acquire the necessary data for full structural confirmation.

  • Locking & Shimming : Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

  • ¹H Spectrum Acquisition :

    • Load standard proton acquisition parameters.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a 30-degree pulse angle to ensure adequate signal without saturation for quantitative analysis.

    • Set the number of scans (e.g., 8 or 16) and a relaxation delay (D1) of 1-2 seconds.

    • Acquire the spectrum.

  • ¹³C Spectrum Acquisition :

    • Load standard carbon acquisition parameters with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover 0 to 200 ppm.

    • A significant number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • Acquire the spectrum.

  • 2D NMR (Optional but Recommended) : For unambiguous assignment, acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.

Step 3: Data Processing
  • Fourier Transform : Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.

  • Phasing : Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Calibrate the ¹H spectrum by setting the residual solvent peak (CDCl₃: 7.26 ppm) to its known value.[3] Reference the ¹³C spectrum using the solvent peak (CDCl₃: 77.16 ppm).

  • Integration & Peak Picking : Integrate the ¹H signals and pick the peaks for both spectra to determine chemical shifts.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Weigh 5-10 mg of Compound P2 Add 0.6 mL Deuterated Solvent P1->P2 P3 Vortex/Sonicate to Dissolve P2->P3 A1 Lock & Shim P3->A1 A2 Acquire ¹H Spectrum A1->A2 A3 Acquire ¹³C Spectrum A2->A3 A4 Acquire 2D HSQC (Recommended) A3->A4 D1 Fourier Transform & Phasing A4->D1 D2 Baseline Correction & Referencing D1->D2 D3 Peak Picking & Integration D2->D3 R1 R1 D3->R1 Final Spectrum Analysis

Caption: A standardized workflow for acquiring high-quality NMR spectra.

Conclusion

The structural verification of synthetic intermediates like This compound is a non-negotiable step in the drug development pipeline. This guide demonstrates that a thorough understanding of its NMR spectrum is achievable through a predictive and comparative approach. By analyzing the characteristic shifts of the Boc, methyl, and amino groups, and paying close attention to the coupling patterns of the aromatic protons, one can confidently confirm the target structure. Furthermore, comparing the spectrum to that of its regioisomeric and pyrazole-based alternatives provides an invaluable layer of certainty, transforming NMR data from a simple fingerprint into a powerful tool for structural elucidation. Adherence to a robust experimental protocol ensures that the data generated is both reliable and reproducible, upholding the scientific integrity required in modern research.

References

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8). Available at: [Link]

  • MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molecules. Available at: [Link]

  • Yoshida, K., et al. (2007). Supporting Information for "A New Method for the Synthesis of 1H-Indazoles via 1,3-Dipolar Cycloaddition of Arynes with Diazo Compounds". Angewandte Chemie International Edition. Available at: [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Govindasami, P., et al. (n.d.). 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... ResearchGate. Available at: [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 3-amino-5-methyl-1H-pyrazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Royal Society of Chemistry. (2020). Supporting Information for "Visible-Light-Promoted Radical Cross-Coupling of para-Quinone Methides with N-Substituted Anilines". Available at: [Link]

  • Kamal, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(4), 888. Available at: [Link]

  • Clososki, G. C., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 46–54. Available at: [Link]

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A Senior Application Scientist's Guide to the 13C NMR Analysis of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Imperative in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic scaffolds such as indazoles are foundational building blocks for a diverse array of pharmacologically active agents.[1][2] The compound tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate serves as a critical intermediate in the synthesis of targeted therapeutics, including novel protein kinase inhibitors.[3] Its precise molecular structure—defined by the substitution pattern on the bicyclic indazole core—is paramount to its reactivity and subsequent biological activity.

Among the arsenal of analytical techniques for structural elucidation, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as an exceptionally powerful and definitive method. It provides a direct map of the carbon skeleton, revealing the electronic environment of each carbon atom and confirming the presence and connectivity of key functional groups.

This guide provides an in-depth analysis of the 13C NMR spectrum of this compound. Moving beyond a simple data report, we will dissect the expected chemical shifts through comparison with analogous structures, detail a robust experimental protocol, and explain the causal relationships between molecular structure and spectral output.

Molecular Architecture and Expected Carbon Environments

The first step in any NMR analysis is to deconstruct the molecule into its unique carbon environments. Due to molecular symmetry and the presence of various functional groups, not all carbon atoms will produce a distinct signal.[4] The structure of our target compound possesses 12 carbon atoms, but they are not all chemically equivalent.

Below is a structural representation with each chemically distinct carbon atom labeled for subsequent spectral assignment.

Caption: Labeled structure of the target molecule.

Based on this structure, we anticipate observing 11 distinct signals in the proton-decoupled 13C NMR spectrum:

  • 7 signals for the seven unique carbons of the indazole ring system (C3, C3a, C4, C5, C6, C7, C7a).

  • 1 signal for the methyl group at the C3 position (C-Me).

  • 1 signal for the carbonyl carbon of the tert-butoxycarbonyl (Boc) group.

  • 1 signal for the quaternary carbon of the Boc group.

  • 1 signal for the three equivalent methyl carbons of the Boc group.

Comparative Analysis and Predicted Chemical Shifts

Predicting the chemical shift for each carbon requires a comparative approach, drawing on established data from structurally related compounds. The electronic effects of the amino, methyl, and Boc-carboxylate substituents significantly influence the resonance of the indazole ring carbons.

Carbon LabelPredicted δ (ppm)Rationale and Comparative Data
C=O (Boc)150 - 155The carbonyl carbon of a carbamate is typically found in this region. Data for other N-Boc protected heterocycles show similar shifts.[5]
Indazole Ring 110 - 145The aromatic and heterocyclic carbons of the indazole core resonate in this broad range.[6][7] Specific shifts are highly dependent on substituent effects.
C5~142The C5 carbon, directly bonded to the electron-donating amino group, is expected to be significantly deshielded.
C3, C7a~140These carbons are adjacent to ring nitrogens and are typically deshielded in indazole systems.[8]
C3a, C6~120-125These carbons experience moderate electronic effects from the fused ring system.
C4, C7~110-115The amino group at C5 exerts a shielding (upfield shift) effect on the ortho (C4, C6) and para (C7a) positions, but the N-Boc group has a competing deshielding effect.[9] C7 is expected to be one of the more shielded aromatic carbons.
Cq (Boc)80 - 85The quaternary carbon of the tert-butyl group in Boc-protected compounds consistently appears in this range.[10]
C(CH₃)₃ (Boc)28 - 30The three equivalent methyl carbons of the tert-butyl group are highly shielded and give a characteristically intense signal.[5]
C-Me (at C3)10 - 15A methyl group attached to an sp²-hybridized carbon of a heterocyclic ring typically resonates in this upfield region.[11]

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality 13C NMR spectrum requires meticulous sample preparation and parameter optimization. The following protocol is designed for robustness and reproducibility.

G A Sample Preparation B Instrument Calibration & Setup A->B Dissolve ~20-30 mg in 0.6 mL DMSO-d6 C Data Acquisition B->C Tune & Shim; Set acquisition parameters D Data Processing C->D Collect FIDs (~1-2 hours) E Spectral Analysis D->E Fourier Transform, Phase & Baseline Correction

Caption: Standard workflow for 13C NMR spectral acquisition.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 20-30 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

      • Causality: DMSO-d6 is an excellent solvent choice for many heterocyclic compounds, ensuring good solubility. Its 13C NMR signal appears as a septet around 39.5 ppm, which serves as a convenient internal chemical shift reference.[12][13]

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer or higher):

    • Insert the sample into the spectrometer probe and lock onto the deuterium signal of the solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

    • Tune the carbon probe to the correct frequency.

  • Data Acquisition:

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Key Parameters:

      • Spectral Width: ~240 ppm (to cover the full range from aliphatic to carbonyl carbons).

      • Acquisition Time (AQ): ~1.0-1.5 seconds.

      • Relaxation Delay (D1): 2 seconds. A sufficient delay is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.[14]

      • Number of Scans (NS): 1024 to 2048 scans. Due to the low natural abundance of the 13C isotope, a significant number of scans are required to achieve an adequate signal-to-noise ratio.

    • The total experiment time will typically be 1-2 hours.

  • Data Processing:

    • Apply an exponential multiplication window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain data (FID) into frequency-domain data (the spectrum).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Reference the spectrum by setting the central peak of the DMSO-d6 solvent signal to 39.5 ppm.

Conclusion: Definitive Structural Verification

The 13C NMR spectrum provides an unambiguous fingerprint for this compound. The definitive signals include the carbamate carbonyl carbon above 150 ppm, the quaternary and methyl carbons of the Boc group at ~82 ppm and ~28 ppm respectively, and the unique pattern of seven signals in the aromatic region, all modulated by the electronic contributions of the substituents. When compared against data from analogous structures and theoretical predictions, this technique offers unparalleled confidence in structural confirmation, an essential requirement for advancing compounds in the drug development pipeline.

References

  • Master Organic Chemistry. (2022). 13C NMR - How Many Signals. [Link]

  • Yamaguchi, K., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Alarcón, S. H., et al. (2019). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC - PubMed Central. [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • Lam, B., & Simpson, A. (2009). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Rojas-Hernández, A., et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. [Link]

  • ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

  • ResearchGate. Experimental and calculated 13 C NMR and 1 H NMR chemical shifts (ppm) for Apsh.... [Link]

  • YouTube. (2024). CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. [Link]

  • Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PMC - NIH. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ResearchGate. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]

  • Cikotiene, I., et al. (2015). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC - NIH. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Supporting Information. Wiley-VCH. [Link]

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A Comparative Spectroscopic Guide to tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate and its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique in this endeavor, providing a rapid and non-destructive method to identify functional groups and deduce molecular architecture. This guide offers an in-depth comparative analysis of the IR spectrum of tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate , a key intermediate in medicinal chemistry, benchmarked against its direct precursor, 3-methyl-1H-indazol-5-amine , and the protecting agent, di-tert-butyl dicarbonate . Through a combination of predicted spectral data and established characteristic vibrational frequencies, this document provides a framework for the spectroscopic identification and purity assessment of these critical compounds.

Introduction to Spectroscopic Analysis of Indazoles

Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] Their synthesis often involves multiple steps, including the protection and deprotection of functional groups. The introduction of a tert-butoxycarbonyl (Boc) group is a common strategy to protect amine functionalities during synthesis. Verifying the success of this protection step is crucial, and IR spectroscopy offers a direct method to observe the incorporation of the Boc group and the concurrent modification of the amine's spectral signature.

This guide will dissect the vibrational modes of the target molecule and its synthetic precursors, providing a logical workflow for spectral interpretation. We will explore the characteristic absorption bands that signify the indazole core, the primary amine, and the N-Boc protecting group, enabling confident structural assignment.

Predicted Infrared Spectra: A Comparative Overlay

Due to the absence of publicly available experimental spectra for this compound and 3-methyl-1H-indazol-5-amine, we present high-quality predicted spectra generated through computational chemistry methods. These predictions serve as a valuable reference for researchers synthesizing these compounds.

Spectral Analysis: Key Vibrational Fingerprints

A detailed examination of the IR spectra reveals distinct regions that are instrumental in differentiating the target molecule from its precursors.

The N-H Stretching Region (3500-3200 cm⁻¹): A Tale of Two Amines

The most telling difference between the precursor, 3-methyl-1H-indazol-5-amine, and the Boc-protected product lies in the high-frequency region of the IR spectrum.

  • 3-methyl-1H-indazol-5-amine : As a primary aromatic amine, this compound is expected to exhibit two distinct N-H stretching bands corresponding to the symmetric and asymmetric vibrations of the -NH₂ group.[2] These bands typically appear in the range of 3400-3250 cm⁻¹.[2] The presence of two sharp to medium intensity peaks in this region is a definitive marker for the unprotected primary amine.

  • This compound : Upon successful Boc protection of the indazole nitrogen, the primary amine at the 5-position remains. Therefore, the characteristic two N-H stretching bands are expected to be present in the product's spectrum as well. However, the overall electronic environment of the molecule is altered, which may lead to slight shifts in the positions and intensities of these bands. The key distinction arises from the disappearance of the indazole N-H stretch (if observable) and the appearance of strong carbonyl absorption, as discussed below.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): The Signature of Protection

The introduction of the Boc group introduces a strong and unambiguous signal in the IR spectrum.

  • Di-tert-butyl dicarbonate (Boc Anhydride) : This reagent, used for the Boc protection, is an anhydride and exhibits two characteristic C=O stretching bands, typically around 1810 and 1760 cm⁻¹.

  • This compound : The successful incorporation of the Boc group onto the indazole nitrogen results in the formation of a carbamate. This functional group gives rise to a very strong and sharp C=O stretching absorption band, typically in the range of 1725-1700 cm⁻¹ . This intense peak is a clear indicator of a successful N-Boc protection reaction and is absent in the spectrum of the starting material, 3-methyl-1H-indazol-5-amine.

The Fingerprint Region (1600-600 cm⁻¹): Unraveling the Core Structure

This complex region contains a wealth of information about the bending vibrations and skeletal modes of the molecule.

  • Indazole Ring Vibrations : The indazole ring system gives rise to several characteristic C=C and C=N stretching vibrations within the 1620-1450 cm⁻¹ range. These bands are expected to be present in both the precursor and the product, although their precise positions may shift slightly due to the change in substitution at the N1 position.

  • C-H Bending Vibrations : Aromatic C-H out-of-plane bending vibrations in the 900-680 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

  • tert-Butyl Group Vibrations : The product molecule will exhibit characteristic bending vibrations for the tert-butyl group, including a prominent peak around 1370 cm⁻¹ (symmetric deformation) and another near 1390 cm⁻¹ (asymmetric deformation), often appearing as a doublet.

Summary of Key Differentiating IR Absorptions

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) 3-methyl-1H-indazol-5-amine This compound
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3400-3250✔️✔️
Indazole N-HN-H Stretch~3100 (often broad)✔️
Carbamate (N-Boc)C=O Stretch1725-1700✔️ (Strong)
Aromatic RingC=C/C=N Stretch1620-1450✔️✔️
tert-Butyl GroupC-H Bending~1390 & ~1370✔️

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To obtain a reliable IR spectrum for solid samples such as this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is recommended:

  • Instrument Preparation : Ensure the FT-IR spectrometer is powered on and has undergone its necessary performance checks.

  • ATR Crystal Cleaning : Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

  • Background Spectrum Acquisition : Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.

  • Sample Application : Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Pressure Application : Use the instrument's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Sample Spectrum Acquisition : Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The instrument software will automatically perform the background subtraction. Process the resulting spectrum as needed (e.g., baseline correction).

  • Crystal Cleaning : After analysis, thoroughly clean the ATR crystal to remove all traces of the sample.

Logical Workflow for Spectral Interpretation

The following workflow, illustrated in the diagram below, provides a systematic approach to analyzing the IR spectrum and confirming the identity of this compound.

G start Acquire IR Spectrum check_nh Examine 3500-3200 cm⁻¹ region start->check_nh is_primary_amine Two distinct peaks present? check_nh->is_primary_amine check_co Examine 1800-1650 cm⁻¹ region is_primary_amine->check_co Yes other Other Structure/Impurity is_primary_amine->other No is_boc Strong, sharp peak around 1725-1700 cm⁻¹? check_co->is_boc check_fingerprint Analyze fingerprint region (1600-600 cm⁻¹) is_boc->check_fingerprint Yes precursor_suspected Precursor Suspected: 3-methyl-1H-indazol-5-amine is_boc->precursor_suspected No confirm_indazole Indazole ring vibrations present? check_fingerprint->confirm_indazole confirm_tertbutyl tert-Butyl bending vibrations present? confirm_indazole->confirm_tertbutyl Yes confirm_indazole->other No product_confirmed Product Confirmed: tert-Butyl 5-amino-3-methyl- 1H-indazole-1-carboxylate confirm_tertbutyl->product_confirmed Yes confirm_tertbutyl->other No reagent_suspected Unreacted Boc Anhydride?

Caption: A logical workflow for the interpretation of the IR spectrum of the reaction mixture for the synthesis of this compound.

Conclusion

The structural verification of synthetic intermediates is a critical step in the drug discovery and development pipeline. This guide has provided a comprehensive framework for utilizing FT-IR spectroscopy to identify and differentiate this compound from its key synthetic precursor. By focusing on the characteristic vibrational frequencies of the primary amine, the N-Boc protecting group, and the indazole core, researchers can confidently assess the outcome of their synthetic transformations. The provided experimental protocol and logical workflow serve as practical tools to ensure the integrity and purity of these valuable chemical building blocks.

References

  • PubChem. 1H-Indazol-5-amine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-methyl-1H-indazol-5-amine. National Center for Biotechnology Information. [Link]

  • Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210694. [Link]

  • PubChem. tert-butyl 5-bromo-3-methyl-1H-indazole-1-carboxylate. National Center for Biotechnology Information. [Link]

  • dos Santos, F. P., et al. (2021). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. ResearchGate. [Link]

  • LibreTexts. IR: amines. [Link]

  • Sreenivas, M., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 13(1), 24-43. [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the study of indazole derivatives, a robust and multifaceted analytical approach is not merely a procedural formality; it is the bedrock upon which all subsequent biological and medicinal chemistry efforts are built. The unique bicyclic structure of indazole, with its fused benzene and pyrazole rings, presents distinct analytical challenges and opportunities, from the unambiguous determination of N1 versus N2 substitution to the separation of enantiomers and the comprehensive profiling of impurities.[1]

This guide provides an in-depth comparison of the most critical analytical techniques for the characterization of indazole derivatives. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, providing field-proven insights to empower you to design and execute a self-validating analytical workflow.

The Analytical Workflow: A Strategic Overview

The comprehensive characterization of a novel indazole derivative is a stepwise process, with each technique providing a unique piece of the structural puzzle. The logical flow of this process is crucial for an efficient and thorough analysis.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Structural Elucidation cluster_secondary_characterization In-depth & Purity Analysis Synthesis Synthesis of Indazole Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups HPLC HPLC Analysis (Purity, Isomer Separation) NMR->HPLC Confirm Isomeric Purity MS->HPLC XRay Single Crystal X-ray Diffraction HPLC->XRay Absolute Structure (if crystalline) EA Elemental Analysis HPLC->EA Elemental Composition UVVis UV-Vis Spectroscopy (Quantitative Analysis) HPLC->UVVis Quantification

Caption: A typical analytical workflow for the characterization of a newly synthesized indazole derivative.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and indispensable tool for the structural characterization of indazole derivatives.[2] It provides detailed information about the carbon-hydrogen framework, the electronic environment of each nucleus, and the connectivity between atoms.

Distinguishing N1 and N2 Isomers: A Critical Challenge

A primary challenge in indazole synthesis is the frequent formation of both N1 and N2 substituted isomers. NMR spectroscopy, particularly ¹H and ¹³C NMR, offers a definitive solution to this ambiguity.[2]

Causality Behind Spectral Differences: The electronic environment of the protons and carbons in the indazole ring system is significantly different between the N1 and N2 isomers. In the N1-substituted isomer, the substituent is attached to the nitrogen atom of the pyrazole ring that is further from the benzene ring fusion, leading to a more "benzenoid" character. Conversely, the N2-substituted isomer has the substituent on the nitrogen adjacent to the fusion, resulting in a more "quinonoid" character. This difference in electronic distribution leads to distinct chemical shifts.[3]

Key Diagnostic Signals:

  • ¹H NMR: The proton at the 3-position (H3) and the proton at the 7-position (H7) are particularly sensitive to the substitution pattern. In N1-substituted indazoles, the H7 proton often appears at a characteristically downfield chemical shift due to the anisotropic effect of the pyrazole ring.[4]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, especially C3, C7a, and C3a, show significant and predictable differences between the N1 and N2 isomers.[3][5]

Table 1: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N1- and N2-Substituted Indazole Derivatives

NucleusN1-Substituted (Typical Range)N2-Substituted (Typical Range)Rationale for Difference
¹H
H37.9 - 8.28.1 - 8.5Different electronic environment of the pyrazole ring.
H77.6 - 7.97.4 - 7.7Anisotropic effect of the pyrazole ring in the N1 isomer.
¹³C
C3~133~125Significant difference due to the position of the substituent.[3]
C7a~140~148Reflects the different electronic character of the ring fusion.[3]
C3a~121~126Influenced by the proximity of the substituted nitrogen.[3]
Advanced 2D NMR Techniques for Unambiguous Assignment

For complex indazole derivatives with multiple substituents, 1D NMR spectra can be crowded and difficult to interpret. In such cases, 2D NMR experiments are essential for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.[6]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is invaluable for confirming the regiochemistry of substitution, particularly for distinguishing between N1 and N2 isomers where a correlation between the substituent's protons and H7 can be diagnostic for the N1 isomer.[6][7]

NMR_Techniques cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR H1_NMR ¹H NMR (Proton Environment) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H1_NMR->HMBC NOESY NOESY (Through-Space Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC COSY->HMBC Complementary Connectivity Information HMBC->NOESY Confirming Regiochemistry

Caption: Interconnectivity of NMR techniques for comprehensive structural elucidation.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the indazole derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion. Tune and shim the instrument to obtain optimal resolution and lineshape.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra with appropriate spectral widths and acquisition times.

  • 2D Spectra Acquisition: Set up and run COSY, HSQC, HMBC, and NOESY experiments. Optimize parameters such as mixing times (for NOESY) and evolution delays (for HMBC) based on the expected coupling constants and molecular size.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Perform phase and baseline corrections. Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the structure.

II. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation Patterns

Mass spectrometry is a fundamental technique for determining the molecular weight of an indazole derivative and providing valuable structural information through the analysis of its fragmentation patterns.

Ionization Techniques: Choosing the Right Tool
  • Electrospray Ionization (ESI): A soft ionization technique ideal for most indazole derivatives, especially those that are polar or thermally labile. It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information with minimal fragmentation.

  • High-Resolution Mass Spectrometry (HRMS): When coupled with ESI, HRMS provides highly accurate mass measurements (to within 5 ppm), allowing for the unambiguous determination of the elemental composition of the molecular ion and its fragments.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable indazole derivatives. The electron ionization (EI) used in GC-MS is a high-energy technique that induces extensive fragmentation, providing a characteristic "fingerprint" for the molecule that can be compared to spectral libraries.[9]

Fragmentation Patterns of Indazole Derivatives

The fragmentation of the indazole ring and its substituents provides valuable structural clues. Common fragmentation pathways include:

  • Cleavage of the N-substituent: This is often a prominent fragmentation pathway, especially in EI-MS.

  • Ring cleavage of the pyrazole moiety: This can lead to the loss of N₂ or HCN.

  • Fragmentation of substituents on the benzene ring.

The specific fragmentation pattern is highly dependent on the nature and position of the substituents.[10]

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a dilute solution of the indazole derivative (e.g., 1-10 µg/mL) in a suitable solvent compatible with the HPLC mobile phase (e.g., methanol, acetonitrile).

  • LC Separation: Inject the sample onto an appropriate HPLC column (e.g., C18) to separate the analyte from any impurities.

  • MS Detection:

    • Full Scan (MS1): Acquire a full scan spectrum to determine the mass of the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

  • Data Analysis: Analyze the full scan data to confirm the molecular weight and the MS/MS data to elucidate the fragmentation pathways and confirm the structure.

III. Chromatographic Techniques: Purity Assessment and Isomer Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of indazole derivatives and for separating isomers.

Purity Analysis

A validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of a synthesized indazole derivative and for monitoring its stability. A typical RP-HPLC system utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

Chiral Separation of Enantiomers

Many biologically active indazole derivatives are chiral. The separation of enantiomers is crucial as they often exhibit different pharmacological and toxicological profiles. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for enantiomeric separation.[11]

Table 2: Comparison of Chiral Stationary Phases for Indazole Derivative Separation

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhasesAdvantages
Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) Enantiomers fit differently into the chiral grooves of the polysaccharide backbone.Normal phase (hexane/alcohol) or reverse phase.Broad applicability for a wide range of compounds.[12]
Protein-based (e.g., AGP, BSA) Based on the stereoselective binding of enantiomers to a protein.Aqueous buffers.Can be highly selective.
Pirkle-type (brush-type) Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions.Normal phase.Good for compounds with aromatic rings.
Experimental Protocol: Chiral HPLC Method Development
  • Column Screening: Screen a variety of chiral columns with different stationary phases (e.g., polysaccharide-based, protein-based).

  • Mobile Phase Optimization: For normal phase, vary the ratio of hexane and alcohol (e.g., isopropanol, ethanol). For reverse phase, adjust the ratio of aqueous buffer and organic modifier (e.g., acetonitrile, methanol).[13]

  • Temperature Optimization: Vary the column temperature to improve resolution.

  • Method Validation: Once optimal separation is achieved, validate the method for parameters such as linearity, accuracy, precision, and robustness according to ICH guidelines.[14]

IV. Complementary Analytical Techniques

While NMR, MS, and HPLC form the core of the analytical workflow, several other techniques provide valuable complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The indazole ring and its substituents have characteristic absorption bands.

Table 3: Characteristic FT-IR Absorption Bands for Indazole Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H stretch (for N-unsubstituted indazoles)3100-3300Medium, broad
C-H stretch (aromatic)3000-3100Medium
C=C stretch (aromatic)1450-1600Medium to strong
C=N stretch (pyrazole ring)1500-1650Medium
C-N stretch1250-1350Medium
Substituent-specific bands (e.g., C=O, NO₂, SO₂)VariableStrong

Note: These are general ranges and can vary depending on the specific substitution pattern and molecular environment.[15][16][17][18]

Single Crystal X-ray Diffraction

For crystalline indazole derivatives, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides the absolute three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and the position of substitution (N1 vs. N2).[2]

Experimental Workflow for Single Crystal X-ray Diffraction:

XRay_Workflow Crystal_Growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Crystal_Selection Selection of a High-Quality Single Crystal Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Caption: The workflow for determining the structure of a crystalline indazole derivative using X-ray diffraction.[19][20][21][22][23]

UV-Vis Spectroscopy

UV-Vis spectroscopy is primarily used for the quantitative analysis of indazole derivatives, particularly in pharmaceutical formulations.[24][25] By constructing a calibration curve of absorbance versus concentration, the concentration of an unknown sample can be determined using the Beer-Lambert law. The method must be validated for linearity, accuracy, and precision.[26][27][28]

Elemental Analysis

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the synthesized indazole derivative. The experimentally determined percentages should be within ±0.4% of the calculated values for a pure compound.[29][30][31][32][33]

V. Impurity Profiling: Ensuring Safety and Quality

In the context of drug development, the identification and quantification of impurities in active pharmaceutical ingredients (APIs) are of paramount importance. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for impurity profiling.[14][34][35][36][37]

A combination of HPLC with UV and MS detection (LC-UV-MS) is a powerful tool for impurity profiling. HPLC separates the impurities from the main compound, UV detection provides quantitative information, and MS provides structural information for identification.

Conclusion

The comprehensive characterization of indazole derivatives requires a strategic and integrated approach, leveraging the strengths of multiple analytical techniques. From the foundational structural elucidation by NMR and MS to the meticulous purity and isomer analysis by HPLC, and the definitive structural confirmation by X-ray crystallography, each technique plays a critical role. By understanding the principles behind each method and making informed experimental choices, researchers can ensure the integrity of their data and accelerate the development of novel indazole-based therapeutics.

References

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The Strategic Advantage of the Boc Protecting Group in Indazole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized indazoles is a cornerstone of modern medicinal chemistry, with this privileged scaffold appearing in a multitude of therapeutic agents. However, the selective functionalization of the indazole core presents a significant challenge, primarily due to the presence of two reactive nitrogen atoms (N1 and N2). The strategic use of protecting groups is therefore paramount to achieving desired regioselectivity and high yields. Among the arsenal of available protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly advantageous tool for indazole synthesis.

This guide provides an in-depth technical comparison of the Boc protecting group against other common alternatives—SEM (2-(trimethylsilyl)ethoxymethyl), MOM (methoxymethyl), and Trityl (triphenylmethyl)—in the context of indazole synthesis. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Critical Role of N-Protection in Indazole Functionalization

The indazole ring system possesses two nucleophilic nitrogens, and direct alkylation or acylation often leads to a mixture of N1 and N2 isomers, complicating purification and reducing the overall yield of the desired product.[1] Protecting one of the nitrogen atoms allows for the selective functionalization of the other nitrogen or other positions on the indazole ring, such as C3. The ideal protecting group should be easy to introduce and remove under mild conditions that do not affect other functional groups in the molecule, and it should be stable to the reaction conditions required for subsequent transformations.

The Boc Group: A Versatile and Labile Protector

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its general stability under basic and nucleophilic conditions and its facile cleavage under acidic conditions.[2]

Advantages of the Boc Group in Indazole Synthesis:
  • Ease of Introduction and Cleavage: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, often with high yields.[3] Its removal is cleanly and efficiently achieved with acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), liberating the free indazole.[2]

  • Directing Group for C3-Functionalization: N1-Boc protected indazoles can be selectively functionalized at the C3 position. For instance, 3-iodo-1-Boc-indazole is a versatile intermediate for introducing various substituents at the C3 position via cross-coupling reactions.[4]

  • Thermodynamic N1-Protection: Under thermodynamic conditions, the protection of indazole with (Boc)₂O generally favors the formation of the more stable N1-Boc-indazole isomer.[5]

Limitations to Consider:

While advantageous, the Boc group is not without its drawbacks. Its lability under acidic conditions can be a limitation if acid-sensitive functional groups are present elsewhere in the molecule. Furthermore, the Boc group can be unstable under certain palladium-catalyzed cross-coupling conditions, particularly at elevated temperatures, which can lead to premature deprotection and side reactions.[3][6]

Comparative Analysis of Protecting Groups for Indazole Synthesis

To provide a clear comparison, the following table summarizes the key performance indicators of Boc, SEM, MOM, and Trityl protecting groups in the context of indazole synthesis.

Protecting GroupTypical Protection ConditionsTypical Deprotection ConditionsRegioselectivityStability in Suzuki CouplingKey AdvantagesKey Disadvantages
Boc (Boc)₂O, Base (e.g., DMAP, TEA), CH₂Cl₂ or THFTFA/CH₂Cl₂ or HCl/DioxaneN1 (thermodynamic), N2 (kinetic)Moderate; can deprotect at high temp.Easy on/off, good yields, directs C3-functionalizationAcid labile, moderate stability in some cross-couplings
SEM SEM-Cl, Base (e.g., NaH), THFTBAF/THF or aq. HCl/EtOHN2 selectiveHighHigh stability, directs C3-lithiationMore steps for deprotection, potential for silicon-containing byproducts
MOM MOM-Cl, Base (e.g., NaH), THFAcid (e.g., HCl)Mixture of N1 and N2ModerateStable to some nucleophiles and basesAcid labile, regioselectivity can be poor
Trityl Tr-Cl, Base (e.g., Et₃N), CH₂Cl₂Mild acid (e.g., TFA, Formic Acid)N1 selective (bulky)ModerateSteric bulk can enhance regioselectivityAcid labile, bulky byproducts can complicate purification

Experimental Workflows and Protocols

To illustrate the practical application of these protecting groups, we provide detailed experimental workflows and protocols for the protection and deprotection of indazole.

Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Indazole Indazole Boc_Indazole N-Boc-Indazole Indazole->Boc_Indazole (Boc)2O, DMAP, CH2Cl2 Deprotected_Indazole Indazole Boc_Indazole->Deprotected_Indazole TFA, CH2Cl2

Caption: Workflow for Boc protection and deprotection of indazole.

Protocol 1: Synthesis of 1-Boc-Indazole

  • To a solution of indazole (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in CH₂Cl₂.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-indazole.

Protocol 2: Deprotection of 1-Boc-Indazole

  • Dissolve 1-Boc-indazole (1.0 eq) in CH₂Cl₂.

  • Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indazole.

SEM Protection and Deprotection Workflow

SEM_Workflow cluster_protection SEM Protection cluster_deprotection SEM Deprotection Indazole Indazole SEM_Indazole N-SEM-Indazole Indazole->SEM_Indazole SEM-Cl, NaH, THF Deprotected_Indazole Indazole SEM_Indazole->Deprotected_Indazole TBAF, THF

Caption: Workflow for SEM protection and deprotection of indazole.

Protocol 3: Regioselective Synthesis of 2-SEM-Indazole [7][8]

  • To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of indazole (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield 2-SEM-indazole.

Protocol 4: Deprotection of 2-SEM-Indazole [7][8]

  • Dissolve 2-SEM-indazole (1.0 eq) in THF.

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.5 eq, 1 M in THF).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Case Study: Suzuki Coupling of 3-Bromoindazoles

The Suzuki cross-coupling reaction is a powerful tool for C-C bond formation. The choice of protecting group on the indazole nitrogen can significantly impact the outcome of this reaction.

A study on the Suzuki coupling of 3-iodo-N-Boc-indazole demonstrated that under microwave heating conditions, the coupling reaction proceeds with concomitant deprotection of the Boc group to afford the desired 3-aryl-1H-indazole in high yield.[3] In contrast, studies on other heterocyclic systems have shown that the SEM group can be more robust under palladium-catalyzed cross-coupling conditions, leading to higher yields of the protected coupled product.[6] This suggests that for multi-step syntheses where the protecting group needs to be retained for subsequent transformations, SEM might be a more suitable choice than Boc.

Protocol 5: Suzuki Coupling of 3-Bromo-1-Boc-indazole (adapted from similar procedures)[9][10]

  • In a reaction vessel, combine 3-bromo-1-Boc-indazole (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

  • Add a mixture of a suitable solvent system (e.g., 1,4-dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The Boc protecting group offers a compelling combination of ease of use, good yields, and the ability to direct C3-functionalization, making it a highly valuable tool in indazole synthesis. Its primary limitation lies in its acid lability and moderate stability in certain cross-coupling reactions.

For syntheses requiring high stability during palladium-catalyzed reactions or those where C3-lithiation is desired, the SEM group presents a superior alternative. The MOM and Trityl groups, while useful in other contexts, often provide less predictable regioselectivity in indazole protection.

The choice of protecting group is ultimately dictated by the specific synthetic route and the nature of the target molecule. A thorough understanding of the advantages and limitations of each group, as detailed in this guide, is crucial for the successful and efficient synthesis of complex indazole-based compounds. Future research will likely focus on the development of novel protecting groups with even greater orthogonality and on refining reaction conditions to further enhance the regioselectivity and efficiency of indazole functionalization.

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